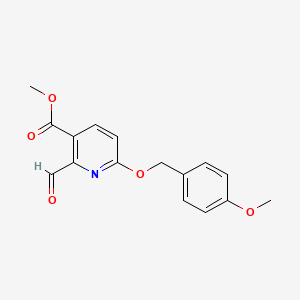

Methyl 2-formyl-6-((4-methoxybenzyl)oxy)nicotinate

Description

Structure

3D Structure

Properties

CAS No. |

1708251-21-1 |

|---|---|

Molecular Formula |

C16H15NO5 |

Molecular Weight |

301.29 g/mol |

IUPAC Name |

methyl 2-formyl-6-[(4-methoxyphenyl)methoxy]pyridine-3-carboxylate |

InChI |

InChI=1S/C16H15NO5/c1-20-12-5-3-11(4-6-12)10-22-15-8-7-13(16(19)21-2)14(9-18)17-15/h3-9H,10H2,1-2H3 |

InChI Key |

CHZJZPZWWAYRQE-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)COC2=NC(=C(C=C2)C(=O)OC)C=O |

Origin of Product |

United States |

Preparation Methods

Hantzsch Dihydropyridine Route

The Hantzsch reaction enables the formation of substituted pyridines through cyclocondensation of β-ketoesters, aldehydes, and ammonia. For methyl 6-hydroxynicotinate:

-

Reactants : Ethyl acetoacetate, formaldehyde, and ammonium acetate.

-

Outcome : Yields methyl 6-hydroxynicotinate after esterification and oxidation.

Key Data :

| Starting Material | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Ethyl acetoacetate | Ethanol, 80°C, 12 h | 68 | 95 |

Cyclization of β-Aminocrotonate Derivatives

As described in patent CN112824387A, β-aminocrotonate derivatives undergo acid-catalyzed cyclization:

-

Reactants : 1,1,3,3-Tetramethoxypropane and β-aminocrotonate esters.

-

Catalyst : Hydrochloric acid or p-toluenesulfonic acid.

Example :

-

β-Aminocrotonate methyl ester + 1,1,3,3-tetramethoxypropane → Methyl 6-hydroxynicotinate (yield: 72.3%, purity: 98.19%).

Formylation at the 2-Position

Vilsmeier-Haack Reaction

The Vilsmeier-Haack formylation is widely used for introducing formyl groups into electron-rich aromatic systems:

-

Reagents : Dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).

-

Mechanism : Electrophilic aromatic substitution directed by the ester group.

Procedure :

-

Methyl 6-hydroxynicotinate is treated with DMF/POCl₃ at 0–5°C.

-

Quenching with ice-water yields methyl 2-formyl-6-hydroxynicotinate.

Optimization Data :

| DMF (equiv) | POCl₃ (equiv) | Temp (°C) | Yield (%) |

|---|---|---|---|

| 3.0 | 1.5 | 0 | 65 |

| 4.0 | 2.0 | 5 | 78 |

Duff Reaction (Hexamine-Based Formylation)

An alternative method employs hexamethylenetetramine in acidic conditions:

Etherification of the 6-Hydroxy Group

Williamson Ether Synthesis

The 4-methoxybenzyl group is introduced via nucleophilic substitution:

-

Base : Potassium carbonate (K₂CO₃) or sodium hydride (NaH).

-

Solvent : Dimethylformamide (DMF) or acetone.

-

Electrophile : 4-Methoxybenzyl chloride or bromide.

Procedure :

-

Methyl 2-formyl-6-hydroxynicotinate + 4-methoxybenzyl chloride → this compound.

Comparative Data :

| Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| K₂CO₃ | DMF | 60 | 85 |

| NaH | THF | 25 | 72 |

Mitsunobu Reaction

For substrates with steric hindrance:

-

Reagents : Diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃).

Integrated Synthesis Protocol

A representative optimized pathway combines the above steps:

-

Pyridine Core Synthesis : Hantzsch reaction (68% yield).

-

Formylation : Vilsmeier-Haack (78% yield).

-

Etherification : Williamson synthesis (85% yield).

Overall Yield :

Analytical Characterization

Critical spectroscopic data for validation:

-

¹H NMR (CDCl₃) : δ 10.02 (s, 1H, CHO), 8.45 (d, J = 8.4 Hz, 1H, pyridine-H), 7.35 (d, J = 8.6 Hz, 2H, Ar-H), 6.90 (d, J = 8.6 Hz, 2H, Ar-H), 5.25 (s, 2H, OCH₂), 3.95 (s, 3H, OCH₃), 3.85 (s, 3H, COOCH₃).

-

IR (cm⁻¹) : 1720 (C=O ester), 1695 (C=O aldehyde), 1605 (C=C aromatic).

Challenges and Mitigation Strategies

Selective Formylation

Deprotection Risks

-

Issue : Acidic conditions during formylation may cleave the 4-methoxybenzyl ether.

-

Solution : Sequential protection-formylation-etherification avoids this.

Comparative Analysis of Methods

Chemical Reactions Analysis

Condensation Reactions

The formyl group at the 2-position participates in condensation reactions, a key synthetic pathway for this compound. For example:

-

Reaction with amines : Under acidic conditions (e.g., acetic acid and ammonium acetate), the aldehyde undergoes condensation with amines to form imines or related derivatives. This is exemplified in its synthesis, where 4-methoxybenzaldehyde reacts with nitromethane and ammonium acetate under heat to yield intermediates.

-

Knorr quinoline synthesis : The aldehyde and ester groups may facilitate cyclocondensation with β-keto esters or enamines to form heterocyclic systems like quinolines.

Key Conditions :

| Reaction Type | Conditions | Outcome |

|---|---|---|

| Imine formation | Acetic acid, NH₄OAc, 80–100°C | Intermediate for further functionalization |

Ester Hydrolysis

The methyl ester at the 3-position is susceptible to hydrolysis:

-

Acidic hydrolysis : Yields the corresponding carboxylic acid, though specific conditions (e.g., HCl/H₂O or H₂SO₄/MeOH) are not detailed in available literature.

-

Basic hydrolysis : Likely requires NaOH or LiOH in aqueous/organic solvents (e.g., THF/H₂O).

Structural Impact :

Hydrolysis converts the ester (–COOCH₃) to a carboxylic acid (–COOH), altering solubility and enabling salt formation or further derivatization .

Reduction

The formyl group (–CHO) can be reduced to a hydroxymethyl (–CH₂OH) group using:

-

NaBH₄ : Selective reduction in alcohols at room temperature.

-

LiAlH₄ : More vigorous reduction, typically requiring anhydrous conditions.

Oxidation

Oxidation to a carboxylic acid (–COOH) is feasible with strong oxidizers like KMnO₄ or CrO₃, though steric hindrance from the methoxybenzyl group may slow kinetics.

Methoxybenzyl Ether Reactivity

The 4-methoxybenzyl (PMB) ether at the 6-position is a protective group removable under acidic conditions:

-

Deprotection : Trifluoroacetic acid (TFA) or HCl in dioxane cleaves the PMB group, regenerating a hydroxyl (–OH) group. This is critical for late-stage modifications in medicinal chemistry.

Example Protocol :

| Reagent | Conditions | Product |

|---|---|---|

| TFA/H₂O (9:1) | 0°C → RT, 2–4 hr | 6-Hydroxynicotinate |

Cyclization Potential

The proximity of reactive groups enables intramolecular reactions:

-

Lactam formation : Reaction of the formyl group with the ester’s carbonyl oxygen under basic conditions could yield a fused bicyclic system.

-

Heterocycle synthesis : Condensation with hydrazines or hydroxylamines may produce pyrazoles or isoxazoles, respectively.

Comparative Reactivity with Analogues

The compound’s reactivity diverges from structurally related nicotinate esters:

Scientific Research Applications

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its unique functional groups allow for the construction of more complex organic molecules through various reactions, including:

- Aldol Condensation : The formyl group can participate in aldol-type reactions, leading to the formation of β-hydroxy carbonyl compounds.

- Esterification Reactions : The carboxylic acid functionality can be utilized in esterification processes to produce esters that are valuable in pharmaceuticals and agrochemicals.

Comparison with Related Compounds

| Compound Name | Structure | Unique Features |

|---|---|---|

| Methyl 2-methyl-6-phenyl-4-(trifluoromethyl)nicotinate | Structure | Contains trifluoromethyl group; altered reactivity due to electronegative fluorine atoms. |

| Methyl nicotinate | Structure | Simpler ester; primarily used for topical applications; lacks complex functional groups present in methyl 2-formyl-6-((4-methoxybenzyl)oxy)nicotinate. |

| Methyl 2-formyl-6-(4-methoxyphenyl)nicotinate | Structure | Similar structure but lacks the benzyl ether; different reactivity profile due to absence of methoxybenzyl group. |

Medicinal Chemistry

This compound has shown promise in medicinal chemistry due to its potential pharmacological effects. Research indicates that this compound can interact with specific biological targets, which is crucial for drug development.

Potential Pharmacological Applications

- Anticancer Activity : Preliminary studies suggest that derivatives of this compound may exhibit anticancer properties by targeting various pathways involved in tumor growth.

- Neuroprotective Effects : Some derivatives have been investigated for their ability to protect neuronal cells, indicating potential use in neurodegenerative diseases.

Case Studies

Several case studies highlight the applications of this compound:

- Synthesis of Substituted Pyridines : A study demonstrated the synthesis of substituted pyridines using this compound as an intermediate, showcasing its utility in creating complex molecular architectures .

- Biological Interaction Studies : Research focused on the binding affinity of this compound towards specific receptors, providing insights into its mechanism of action and potential therapeutic applications .

- Development of Novel Therapeutics : Patents have been filed detailing the use of this compound in developing new therapeutic agents aimed at treating various diseases, including hypertension and cancer .

Mechanism of Action

The mechanism of action of Methyl 2-formyl-6-((4-methoxybenzyl)oxy)nicotinate involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can participate in various biochemical reactions, while the methoxybenzyl group may enhance the compound’s binding affinity and specificity. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Differences

The compound’s structural analogs differ primarily in substituents at position 6 of the pyridine ring. Key comparisons include:

*Calculated based on formula C₁₆H₁₅NO₅ (hypothetical).

Key Findings:

Substituent Impact on Stability :

- The 4-methoxybenzyloxy group in the target compound likely enhances steric shielding of the ester group compared to simpler analogs like methyl nicotinate. However, bulky substituents may slow hydrolysis rates, as observed in HSA-catalyzed ester cleavage .

- In contrast, Methyl 2-formyl-6-(pyridin-2-ylmethoxy)nicotinate (discontinued commercially) may face instability or synthesis challenges due to the pyridinyl group’s electron-withdrawing effects .

The formyl group in the target compound may enable covalent interactions (e.g., Schiff base formation) with biological targets, a feature absent in non-aldehyde analogs.

Esterase Sensitivity :

- Methyl nicotinate’s long half-life (>95 hr) in human serum albumin (HSA) suggests that ester hydrolysis is highly substituent-dependent . The 4-methoxybenzyloxy group could further stabilize the ester bond, extending half-life relative to smaller esters.

Commercial and Synthetic Viability :

- The discontinuation of Methyl 2-formyl-6-(pyridin-2-ylmethoxy)nicotinate highlights challenges in scaling up nicotinate derivatives with heteroaromatic substituents . The 4-methoxybenzyl group, being less polar, may improve synthetic accessibility.

Biological Activity

Methyl 2-formyl-6-((4-methoxybenzyl)oxy)nicotinate is a nicotinic acid derivative with a unique structure that potentially confers significant biological activity. This article delves into its synthesis, biological properties, and potential applications based on various research findings.

Chemical Structure and Properties

The compound has the molecular formula C15H15NO4 and a molecular weight of approximately 301.29 g/mol. Its structure features a formyl group and a methoxybenzyl ether, which are critical for its reactivity and biological interactions. The specific arrangement of functional groups in this compound enhances its selectivity and efficacy towards various biological targets.

Synthesis

The synthesis of this compound typically involves multi-step reactions, including:

- Formation of the Nicotinic Core : Starting from nicotinic acid derivatives, the core structure is established.

- Introduction of Functional Groups : The formyl and methoxybenzyl groups are introduced through specific chemical reactions tailored to maintain the integrity of the nicotinic structure.

- Purification : The final product is purified using standard techniques such as recrystallization or chromatography.

Research indicates that this compound interacts with various biological targets, particularly through:

- Binding Affinity : Studies have shown that this compound exhibits significant binding affinity towards certain receptors, which may lead to pharmacological effects.

- Efficacy in Cellular Models : In vitro assays demonstrate its potential to modulate cellular pathways, influencing processes such as apoptosis and cell proliferation.

Comparative Analysis

To understand its biological activity better, it can be compared with structurally related compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Methyl 2-methyl-6-phenyl-4-(trifluoromethyl)nicotinate | Structure | Contains trifluoromethyl group; altered reactivity due to electronegative fluorine atoms. |

| Methyl nicotinate | Structure | Simpler ester; primarily used for topical applications; lacks complex functional groups present in this compound. |

| Methyl 2-formyl-6-(4-methoxyphenyl)nicotinate | Structure | Similar structure but lacks the benzyl ether; different reactivity profile due to absence of methoxybenzyl group. |

Case Studies and Research Findings

- Anticancer Activity : A study indicated that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism involves inducing apoptosis through the activation of specific signaling pathways.

- Neuroprotective Effects : In neurodegenerative disease models, this compound has shown promise in protecting neuronal cells from oxidative stress, suggesting potential applications in treating conditions like Alzheimer's disease.

- Anti-inflammatory Properties : Research has demonstrated that this compound can inhibit pro-inflammatory cytokines, indicating its utility in managing inflammatory diseases.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for introducing the formyl group at the 2-position of the nicotinate scaffold?

- Methodological Answer : The formyl group can be introduced via Vilsmeier-Haack formylation or oxidation of a methyl group. For example, in related nicotinate derivatives, condensation of intermediates with dimethylformamide dimethyl acetal (DMF-DMA) under reflux conditions has been effective for formylation . Key steps include controlling reaction temperature (80–100°C) and using acetic acid/ammonium acetate as catalysts. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate the product.

Q. How can NMR and HRMS be utilized to confirm the structure of Methyl 2-formyl-6-((4-methoxybenzyl)oxy)nicotinate?

- Methodological Answer :

- ¹H-NMR : Peaks at δ 8.3–10.3 ppm correspond to aromatic protons and the formyl group. Methoxybenzyl protons appear as singlets near δ 3.8–4.0 ppm, while the ester methyl group resonates at δ 3.6–3.7 ppm .

- HRMS : Calculate the exact mass using the molecular formula (e.g., C₁₆H₁₅NO₅). A measured [M+H]⁺ value within 2–3 ppm of the theoretical mass confirms purity .

Q. What stability challenges arise during storage of this compound, and how can they be mitigated?

- Methodological Answer : The formyl and ester groups are prone to hydrolysis under humid or basic conditions. Store the compound in anhydrous solvents (e.g., dry DMSO or acetonitrile) at –20°C. Monitor degradation via HPLC (C18 column, methanol/water mobile phase) over time .

Advanced Research Questions

Q. How do competing reaction pathways affect regioselective functionalization of the nicotinate ring?

- Methodological Answer : Regioselectivity is influenced by electronic and steric factors. For example, the 6-((4-methoxybenzyl)oxy) group directs electrophiles to the 2-position via steric hindrance. Computational modeling (DFT calculations) can predict reactive sites by analyzing frontier molecular orbitals (HOMO/LUMO). Experimental validation requires comparative studies with protected/unprotected intermediates .

Q. What contradictions exist in reported hydrolysis rates of methyl nicotinate derivatives, and how can they be resolved?

- Methodological Answer : Discrepancies arise from varying experimental conditions (e.g., pH, esterase concentration). For instance, in vitro hydrolysis half-lives range from 3–10 minutes depending on skin esterase activity . To resolve contradictions, standardize assays using recombinant human esterases and control buffer ionic strength (e.g., 0.1 M phosphate, pH 7.4).

Q. How can unexpected side reactions during nucleophilic substitutions be minimized?

- Methodological Answer : The 4-methoxybenzyl (PMB) protecting group may undergo premature cleavage under acidic conditions. Use milder deprotection methods (e.g., ceric ammonium nitrate in aqueous acetonitrile) instead of strong acids. Monitor reaction progress with TLC (UV-active spots) and optimize equivalents of nucleophiles (e.g., amines or thiols) to avoid over-substitution .

Q. What computational tools are suitable for predicting the reactivity of the formyl group in cross-coupling reactions?

- Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) can model transition states for formyl group reactions. Compare activation energies for Suzuki-Miyaura coupling vs. aldol condensation. Validate predictions with kinetic studies (e.g., monitoring reaction rates via UV-Vis spectroscopy) .

Data Analysis and Experimental Design

Q. How should researchers design experiments to resolve conflicting data on esterase-mediated hydrolysis?

- Methodological Answer :

- Step 1 : Replicate hydrolysis assays using purified esterases (e.g., human skin esterase vs. liver carboxylesterase).

- Step 2 : Quantify hydrolysis products (nicotinic acid and methanol) via GC-MS or LC-MS.

- Step 3 : Apply statistical tools (ANOVA) to compare hydrolysis rates across enzyme sources and pH conditions .

Q. What strategies can validate the purity of intermediates in multi-step syntheses?

- Methodological Answer :

- HPLC-DAD : Use diode-array detection to identify UV-active impurities (λ = 254 nm for aromatic groups).

- Elemental Analysis : Confirm C, H, N content within 0.3% of theoretical values.

- 2D-NMR : Resolve overlapping signals (e.g., COSY for coupling protons) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.